molecular formula C18H25NO8 B601417 Ciclopirox beta-D-Glucuronide CAS No. 79419-54-8

Ciclopirox beta-D-Glucuronide

Cat. No.: B601417
CAS No.: 79419-54-8
M. Wt: 383.4 g/mol
InChI Key: RRBPTSPRUYTJLL-RPUYLAQPSA-N
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Description

Ciclopirox beta-D-Glucuronide is a glucuronide derivative of the antifungal agent Ciclopirox. This compound is formed through the glucuronidation process, where Ciclopirox is conjugated with beta-D-glucuronic acid. Ciclopirox is widely used for its broad-spectrum antifungal, antibacterial, and anti-inflammatory properties . The glucuronide derivative is primarily studied for its role in drug metabolism and pharmacokinetics .

Scientific Research Applications

Safety and Hazards

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to get medical advice/attention if feeling unwell .

Future Directions

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . It has been used for fungal skin infections and vaginal candidiasis, and more recently, it has been clinically investigated in seborrhoeic dermatitis and onychomycosis . Future research may focus on further exploring its potential uses and improving its efficacy and safety profile .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ciclopirox beta-D-Glucuronide typically involves the reaction of Ciclopirox with beta-D-glucuronic acid ester. This reaction is carried out using organic synthesis techniques under controlled conditions . The process involves the use of specific reagents and catalysts to facilitate the conjugation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Ciclopirox beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted glucuronides .

Comparison with Similar Compounds

Uniqueness: Ciclopirox beta-D-Glucuronide is unique due to its glucuronide conjugation, which significantly affects its pharmacokinetics and metabolic pathways. This conjugation enhances the compound’s solubility and facilitates its excretion from the body . The glucuronide derivative also provides insights into the role of glucuronidation in drug metabolism and the potential for drug-drug interactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ciclopirox beta-D-Glucuronide involves the conversion of Ciclopirox into its glucuronide derivative through a series of chemical reactions.", "Starting Materials": [ "Ciclopirox", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Ciclopirox is first activated with DCC and DMAP in DCM to form an intermediate.", "Glucuronic acid is then added to the intermediate in the presence of TEA in DCM to form the desired product.", "The product is purified by column chromatography using a solvent system of methanol and diethyl ether.", "The product is then treated with NaOH to remove the protecting groups.", "The resulting compound is then acidified with HCl to obtain the final product, Ciclopirox beta-D-Glucuronide." ] }

CAS No.

79419-54-8

Molecular Formula

C18H25NO8

Molecular Weight

383.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1

InChI Key

RRBPTSPRUYTJLL-RPUYLAQPSA-N

Isomeric SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Appearance

White Solid

melting_point

220 - 225°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-[(6-Cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ciclopirox beta-D-Glucuronide
Reactant of Route 2
Ciclopirox beta-D-Glucuronide
Reactant of Route 3
Ciclopirox beta-D-Glucuronide
Reactant of Route 4
Ciclopirox beta-D-Glucuronide
Reactant of Route 5
Ciclopirox beta-D-Glucuronide
Reactant of Route 6
Ciclopirox beta-D-Glucuronide

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